![molecular formula C9H13N5O3 B2873871 8-((2-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 946209-75-2](/img/structure/B2873871.png)
8-((2-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
Synthesis Analysis
Synthesis analysis involves detailing the chemical reactions and processes used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions such as temperature and pressure .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within a molecule .Scientific Research Applications
Synthesis and Chemical Properties
Researchers have developed various methods for synthesizing purine derivatives, including "8-((2-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione" and its analogs. These methods involve intricate chemical processes to achieve the desired purine structures, indicating a broad interest in understanding and manipulating the chemical properties of purine derivatives for scientific applications. For instance, a study outlines a method for synthesizing new [c,d]-fused purinediones through reactions starting from specific pyrimidine diones, demonstrating the chemical versatility and potential applications of purine derivatives in various research contexts (Šimo et al., 1995).
Mechanistic Insights and Transformations
Another significant area of research is exploring the mechanisms behind the transformations of purine derivatives, which can shed light on their potential biological activities and applications. For example, a study investigated the transformation of 8-oxoguanine to various products, providing insights into the energetically feasible mechanisms of purine derivative transformations and their biological significance (Munk et al., 2008). Understanding these mechanisms is crucial for developing novel compounds with desired biological activities.
Antimicrobial and Antifungal Activities
Research into purine derivatives also extends to their potential antimicrobial and antifungal properties. A study on the synthesis and biological properties of certain purine derivatives highlighted their development for antimicrobial and antifungal applications. This research indicates the potential use of such compounds in developing new treatments for infectious diseases, showcasing the broad applicability of purine derivatives in biomedicine (Romanenko et al., 2016).
Molecular Structure and Analysis
The detailed analysis of the molecular structure of purine derivatives, including "8-((2-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione," contributes to the understanding of their chemical behavior and potential applications. Studies often involve crystallographic analysis to elucidate the geometric configurations of these compounds, which is essential for predicting their interactions and reactivities in various chemical and biological contexts. For instance, research on the crystal structure of related compounds provides insights into their molecular geometry and potential interactions (Karczmarzyk et al., 1995).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
8-(2-hydroxypropylamino)-3-methyl-7H-purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O3/c1-4(15)3-10-8-11-5-6(12-8)14(2)9(17)13-7(5)16/h4,15H,3H2,1-2H3,(H2,10,11,12)(H,13,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDLTLRTODAFAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=NC2=C(N1)C(=O)NC(=O)N2C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-((2-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione |
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